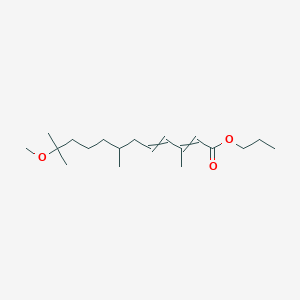
Hydrogen arsorate;arsorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen arsorate, also known as arsorate, is a chemical compound that contains arsenic and hydrogen. It is an arsenate ion with the chemical formula AsO₄³⁻, where arsenic is in its +5 oxidation state. This compound is known for its tetrahedral geometry, with arsenic at the center bonded to four oxygen atoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrogen arsorate can be synthesized through various chemical reactions. One common method involves the reaction of arsenic acid (H₃AsO₄) with a base such as sodium hydroxide (NaOH) to form sodium arsenate (Na₃AsO₄), which can then be acidified to produce hydrogen arsorate. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of hydrogen arsorate often involves the extraction of arsenic from ores, followed by oxidation to form arsenic acid. This acid is then neutralized with a base to produce the arsenate salts, which can be further processed to obtain hydrogen arsorate. The process requires careful handling due to the toxic nature of arsenic compounds.
Análisis De Reacciones Químicas
Types of Reactions
Hydrogen arsorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form arsenite (AsO₃³⁻) or elemental arsenic.
Substitution: It can participate in substitution reactions where one or more oxygen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with hydrogen arsorate include reducing agents like hydrogen gas (H₂) and oxidizing agents like potassium permanganate (KMnO₄). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from reactions involving hydrogen arsorate include arsenite, elemental arsenic, and various substituted arsenate compounds. These products depend on the specific reagents and conditions used in the reactions.
Aplicaciones Científicas De Investigación
Hydrogen arsorate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other arsenic compounds.
Biology: It is studied for its effects on biological systems, particularly its toxicity and potential use in biological assays.
Medicine: Research is ongoing to explore its potential use in medical treatments, although its toxicity poses significant challenges.
Industry: It is used in the production of pesticides, herbicides, and other industrial chemicals
Mecanismo De Acción
The mechanism by which hydrogen arsorate exerts its effects involves its interaction with cellular components. It can inhibit enzymes by binding to their active sites, disrupt cellular respiration by interfering with mitochondrial function, and induce oxidative stress by generating reactive oxygen species. These actions are mediated through various molecular targets and pathways, including the inhibition of key metabolic enzymes and the activation of stress response pathways .
Comparación Con Compuestos Similares
Hydrogen arsorate can be compared with other arsenate compounds such as sodium arsenate (Na₃AsO₄) and potassium arsenate (K₃AsO₄). While these compounds share similar chemical properties, hydrogen arsorate is unique in its specific interactions and reactivity due to the presence of hydrogen. Similar compounds include:
- Sodium arsenate (Na₃AsO₄)
- Potassium arsenate (K₃AsO₄)
- Arsenic acid (H₃AsO₄)
Propiedades
Número CAS |
63504-02-9 |
|---|---|
Fórmula molecular |
As2HO8-5 |
Peso molecular |
278.85 g/mol |
Nombre IUPAC |
hydrogen arsorate;arsorate |
InChI |
InChI=1S/2AsH3O4/c2*2-1(3,4)5/h2*(H3,2,3,4,5)/p-5 |
Clave InChI |
RXFMBIALQLOPAW-UHFFFAOYSA-I |
SMILES canónico |
O[As](=O)([O-])[O-].[O-][As](=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate](/img/structure/B14504389.png)

![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid](/img/structure/B14504409.png)
![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)
![10-Methoxy-1,4,6,9-tetramethylpyrido[3,2-g]quinoline-2,8(1h,9h)-dione](/img/structure/B14504421.png)
![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)

![Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14504434.png)


